molecular formula C5H11ClFNO B2595956 (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride CAS No. 2418593-37-8

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Cat. No.: B2595956
CAS No.: 2418593-37-8
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-TYSVMGFPSA-N
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Description

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of fluorine in the molecule often imparts unique properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method starts with the preparation of a suitable piperidine precursor, followed by selective fluorination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-fluoropiperidin-3-one.

    Reduction: Formation of piperidin-3-ol or de-fluorinated piperidine derivatives.

    Substitution: Formation of azido or thiol-substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall effect on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-5-Hydroxypiperidin-3-ol hydrochloride
  • (3R,5R)-5-Methylpiperidin-3-ol hydrochloride
  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride

Uniqueness

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride stands out due to the presence of the fluorine atom, which imparts unique physicochemical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(3R,5R)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418593-37-8
Record name (3R,5R)-5-fluoropiperidin-3-ol hydrochloride
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